molecular formula C11H16ClNO B7451437 ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride

Cat. No.: B7451437
M. Wt: 213.70 g/mol
InChI Key: WJQJOEBHCCNESO-UHFFFAOYSA-N
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Description

“({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride” is a structurally distinct organic compound featuring a benzene core substituted with a methoxy-methyl group linked to a propenyl chain bearing an aminomethyl moiety. The hydrochloride salt form enhances its water solubility and stability. Structural analysis indicates possible utility in crosslinking reactions (via the propenyl group) or as a monomer for functional polymers .

Properties

IUPAC Name

2-(phenylmethoxymethyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-10(7-12)8-13-9-11-5-3-2-4-6-11;/h2-6H,1,7-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQJOEBHCCNESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)COCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves the reaction of benzyl alcohol with propargylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride involves its interaction with specific molecular targets. It primarily acts by binding to enzymes or receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related hydrochlorides from the evidence: 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () and (2-(Aminomethyl)phenyl)boronic acid hydrochloride (). Key differences in functional groups, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property Target Compound (Inferred) 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (2-(Aminomethyl)phenyl)boronic acid hydrochloride
Core Structure Benzene with propenyloxy-methyl-amine Benzoic acid with methyl and aminomethyl substituents Phenylboronic acid with aminomethyl substituent
Molecular Formula C₁₁H₁₆ClNO (hypothetical) C₉H₁₂ClNO₂ C₇H₁₁BClNO₂
Molecular Weight ~215.7 g/mol (estimated) 201.65 g/mol 187.43 g/mol
Key Functional Groups Ether, allyl, primary amine (HCl salt) Carboxylic acid, methyl, primary amine (HCl salt) Boronic acid, primary amine (HCl salt)
Applications Hypothesized: Polymer chemistry, drug delivery Pharmaceuticals, agrochemicals, material science Organic synthesis (e.g., Suzuki coupling), bioconjugates
Reactivity Allyl group for crosslinking; amine for conjugation Carboxylic acid for salt/ester formation; amine for derivatization Boronic acid for covalent bonding (e.g., diols, enzymes)
Solubility High (due to HCl salt) Moderate (polar groups enhance solubility) Variable (boronic acids may require specific conditions)

Key Comparative Insights

Functional Group Diversity: The target compound’s propenyloxy group offers reactivity in radical or nucleophilic addition reactions, distinguishing it from the carboxylate () and boronate () functionalities. This allyl moiety could enable applications in photopolymerization or as a Michael acceptor in drug design. 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride () leverages its carboxylic acid group for pH-dependent solubility and hydrogen bonding, making it suitable as a pharmaceutical intermediate or material additive . (2-(Aminomethyl)phenyl)boronic acid hydrochloride () is tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) and enzyme inhibition studies due to boronic acid’s affinity for diols and catalytic sites .

Molecular Weight and Solubility :

  • The target compound’s higher estimated molecular weight (~215.7 g/mol) compared to ’s 187.43 g/mol may influence its diffusion kinetics in biological or material matrices. All three compounds benefit from hydrochloride salt formation, improving aqueous solubility for industrial processing.

Application-Specific Advantages: ’s compound is explicitly noted for agrochemical and material science applications, where its methylbenzoic acid backbone may enhance thermal stability or ligand-metal interactions . ’s compound is a niche reagent in synthetic chemistry, enabling boronate ester formation for advanced material frameworks or PROTACs (proteolysis-targeting chimeras) . The target compound’s allyl-ether-amine hybrid structure could bridge polymer chemistry and biomedical engineering, though further empirical validation is required.

Biological Activity

({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride, also known as 2-((benzyloxy)methyl)prop-2-en-1-amine hydrochloride, is a compound with potential biological applications. Its structure includes an aminomethyl group and a prop-2-en-1-yl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-((benzyloxy)methyl)prop-2-en-1-amine hydrochloride
  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 216.70 g/mol
  • Purity : 95%
  • Physical Form : Powder

The biological activity of ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially interact with neurotransmitter receptors, affecting signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be beneficial in agricultural applications.

Antimicrobial Properties

Research indicates that compounds similar to ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride show significant antimicrobial activity. A study reported that derivatives of aminomethyl compounds demonstrated effective inhibition against various bacterial strains, suggesting potential use as a biocide or pesticide .

Case Studies

  • Pesticidal Applications : A patent study highlighted the use of amino-substituted compounds in pest control, indicating that these compounds can enhance the efficacy of existing pesticides. The findings suggested that such compounds could be used to develop new formulations with improved biological activity against resistant pest populations .
  • Pharmacological Studies : A series of synthesized compounds based on similar structures showed promising results in pharmacological tests, including antimalarial activity with IC50 values in the sub-micromolar range . This suggests that ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride may have potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacteria
PesticidalEnhances efficacy of pesticides
AntimalarialIC50 values in sub-micromolar range
Enzyme InhibitionPotential inhibition observed

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis should prioritize controlled reaction conditions, such as temperature modulation (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane or DMF for polar intermediates). Reductive amination, a common strategy for introducing aminomethyl groups, requires stoichiometric optimization of reducing agents like sodium cyanoborohydride. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical to isolate the hydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the presence of the aminomethyl group (δ ~2.8–3.2 ppm for CH2NH2) and prop-2-en-1-yloxy moiety (δ ~5.2–5.8 ppm for vinyl protons) .
  • IR Spectroscopy : Identify characteristic stretches (e.g., N–H bend at ~1600 cm⁻¹, C–O–C at ~1100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • HPLC : Use a C18 column with a mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s structure?

  • Methodological Answer : Contradictions in X-ray data (e.g., twinning or disorder) require iterative refinement using software like SHELXL . Strategies include:

  • Twin Refinement : Apply TWIN/BASF commands to model overlapping lattices.
  • Disorder Modeling : Use PART/SUMP constraints to refine occupancies of disordered groups (e.g., the prop-2-en-1-yloxy chain).
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies are recommended for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) in real-time using varying compound concentrations (1–100 μM) .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution (e.g., 20 μM protein in PBS, 25°C) .
  • Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID) to predict binding poses, focusing on hydrogen bonding with the aminomethyl group and hydrophobic interactions with the benzene ring .

Q. How can researchers address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • pH Optimization : Test activity in buffers (pH 5.0–8.0) to account for the compound’s protonation state (pKa ~8.1 for the amine group) .
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Dose-Response Reproducibility : Validate IC50 values across ≥3 independent experiments with positive/negative controls (e.g., staurosporine for kinase assays) .

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